([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate: is an organic compound that features a biphenyl group attached to a benzoate moiety with two amino groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate typically involves the following steps:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the benzoate moiety: The biphenyl compound is then reacted with a benzoic acid derivative under esterification conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity might be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups (if present) can yield the corresponding amines.
Substitution: The biphenyl and benzoate moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, Friedel-Crafts catalysts, etc.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl or benzoate derivatives.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: : It may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: : Research into its derivatives could lead to the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: : The compound could be used in the production of polymers or other materials with specialized functions.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Benzoate derivatives: Compounds with the benzoate moiety but different substituents.
Uniqueness
- The presence of both biphenyl and benzoate moieties in a single molecule.
- The specific positioning of the amino groups, which can influence the compound’s reactivity and interactions.
Conclusion
([1,1’-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate: is a versatile compound with potential applications across various scientific fields. Its unique structure allows for diverse chemical reactions and the possibility of developing new materials and pharmaceuticals. Further research into its properties and applications could yield significant advancements in both chemistry and industry.
Properties
CAS No. |
918945-41-2 |
---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4-phenylphenyl)methyl 3,5-diaminobenzoate |
InChI |
InChI=1S/C20H18N2O2/c21-18-10-17(11-19(22)12-18)20(23)24-13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-12H,13,21-22H2 |
InChI Key |
MLCKEXFAAJZNIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)COC(=O)C3=CC(=CC(=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.